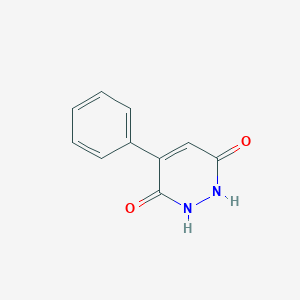

4-Phenylpyridazine-3,6-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWZSEPVMPMNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Phenylpyridazine-3,6-diol from Phenyl-Substituted Dicarbonyls

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Phenylpyridazine-3,6-diol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The core focus is on the robust and widely employed cyclocondensation reaction between phenyl-substituted 1,4-dicarbonyl compounds and hydrazine. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol using phenylmaleic anhydride as the primary precursor, and discuss the critical concept of keto-enol tautomerism that governs the final product structure. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this synthesis.

Introduction: The Significance of the Pyridazine Core

Pyridazine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in drug discovery, serving as core components in agents with applications ranging from anticancer to cardiovascular therapies. This compound, in particular, offers a versatile scaffold with multiple functionalization points, making it an attractive starting material for the synthesis of complex molecular architectures.

The most reliable and direct method for constructing the 6-membered pyridazine ring is through the condensation of a 1,4-dicarbonyl precursor with hydrazine or its derivatives.[1][2] This guide focuses specifically on the synthesis of the 4-phenyl substituted variant, a compound that exists in a crucial equilibrium between its diol and dione forms.

The Core Synthetic Principle: Mechanism and Tautomerism

The synthesis of the this compound core is fundamentally a cyclocondensation reaction. This process involves the formation of a heterocyclic ring from two or more acyclic molecules with the elimination of a small molecule, typically water.

The Reaction Mechanism

The reaction proceeds via a well-established pathway involving the nucleophilic addition of hydrazine to the carbonyl carbons of a phenyl-substituted 1,4-dicarbonyl compound, such as phenylmaleic anhydride.

The mechanism unfolds in several key steps:

-

Initial Nucleophilic Attack: One nitrogen atom of the hydrazine molecule performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the dicarbonyl precursor. This opens the carbonyl double bond to form a tetrahedral intermediate.

-

Proton Transfer & Dehydration (Intermediate Formation): Following proton transfers, a molecule of water is eliminated to form a hydrazone or a linear hydrazide intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Final Dehydration: A second molecule of water is eliminated, resulting in the formation of the stable, six-membered pyridazine ring.

Caption: Figure 1: General Mechanism of Pyridazinedione Formation.

A Critical Consideration: Keto-Enol Tautomerism

While the target molecule is named 4-Phenylpyridazine-3,6-diol , it is crucial to understand that it exists in a tautomeric equilibrium with its keto form, 4-phenyl-1,2-dihydro-3,6-pyridazinedione . For hydroxy-substituted pyridazines, the equilibrium overwhelmingly favors the more stable keto (dione) form.[1] Therefore, the product isolated from the synthesis is correctly characterized as the dione. The diol form can be accessed or may participate in subsequent reactions, but it is not the predominant species under standard conditions.

Precursor Selection: Phenylmaleic Anhydride

The choice of the phenyl-substituted dicarbonyl precursor is critical for an efficient synthesis. Phenylmaleic anhydride (also known as 3-Phenyl-2,5-furandione) is an ideal starting material. Its cyclic structure holds the two carbonyl groups in the required 1,4-relationship, pre-organizing the molecule for cyclization. The anhydride functionality provides highly electrophilic carbonyl carbons, facilitating the initial nucleophilic attack by hydrazine.

| Precursor Properties: Phenylmaleic Anhydride | |

| CAS Number | 36122-35-7[3][4] |

| Molecular Formula | C₁₀H₆O₃ |

| Molecular Weight | 174.15 g/mol |

| Appearance | White to light brown powder or needles[4] |

| Melting Point | 120-122 °C[4] |

While phenylmaleic anhydride is commercially available, it can also be synthesized via methods such as the reaction of maleic anhydride with aniline in the presence of an acid and a copper catalyst.[5]

Detailed Experimental Protocol

This protocol details the synthesis of 4-phenyl-1,2-dihydro-3,6-pyridazinedione from phenylmaleic anhydride and hydrazine hydrate. The procedure is adapted from established methods for the synthesis of maleic hydrazide.[6][7]

Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| Phenylmaleic Anhydride | C₁₀H₆O₃ | 174.15 | 10.0 g | 0.0574 |

| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 3.0 g | ~0.038 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 75 mL | - |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |

Experimental Workflow

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0574 mol) of phenylmaleic anhydride in 50 mL of glacial acetic acid. Gentle warming may be required.

-

Reagent Preparation: In a separate beaker, carefully add 3.0 g (approx. 0.038 mol of N₂H₄) of hydrazine hydrate to 25 mL of glacial acetic acid. Caution: This may be exothermic.

-

Addition: Slowly add the hydrazine solution to the stirred phenylmaleic anhydride solution using a dropping funnel over 15-20 minutes. Maintain the temperature of the reaction mixture below 40°C during the addition, using an ice bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 118°C) and maintain this temperature for 2 hours. The solution may become darker in color.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization from hot ethanol to yield the purified product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Validation and Characterization (Trustworthiness)

To confirm the identity and purity of the synthesized 4-phenyl-1,2-dihydro-3,6-pyridazinedione, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point indicates high purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the dione and the N-H stretch.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Comparative Data and Field Insights

The efficiency of pyridazinedione synthesis is influenced by several factors. The table below summarizes typical conditions and outcomes for related reactions, providing a baseline for optimization.

| Precursor | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| Maleic Anhydride | Hydrazine Hydrate | Acetic Acid | Reflux (~118) | 2 | Excellent | [6][7] |

| Phenyl-fulvene | Hydrazine Hydrate | Methanol | Room Temp | 24 | 71% | [8] |

| 3-Phenylmaleic Anhydride | Aniline* | Acetonitrile | Reflux | - | 29% | [5] |

Note: The reaction with aniline produces an N-phenyl imide, not a pyridazine, but is included to show a related condensation with a nitrogen nucleophile.

Expert Insights:

-

Causality of Solvent Choice: Glacial acetic acid is an excellent solvent for this reaction. It not only dissolves the reactants but also acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity. Furthermore, its high boiling point is suitable for reactions requiring heat.

-

Temperature Control: The initial addition of hydrazine is exothermic and should be controlled to prevent the formation of undesired byproducts. The subsequent heating (reflux) provides the necessary activation energy for the cyclization and dehydration steps to proceed to completion.

-

Stoichiometry: Using a slight excess of the dicarbonyl compound relative to the hydrazine can sometimes be employed, but near-equimolar ratios are common. The exact stoichiometry can be adjusted to optimize yield and minimize unreacted starting material.[6]

Conclusion

The synthesis of this compound, which exists predominantly as its 4-phenyl-1,2-dihydro-3,6-pyridazinedione tautomer, is a straightforward yet fundamentally important transformation in organic chemistry. The cyclocondensation of phenylmaleic anhydride with hydrazine hydrate in a solvent such as acetic acid provides a reliable and high-yielding route to this valuable heterocyclic scaffold. By understanding the reaction mechanism, exercising control over experimental parameters, and employing proper analytical validation, researchers can confidently produce this key building block for applications in drug discovery and advanced material synthesis.

References

-

Synthesis of 3-phenylmaleic anhydride. PrepChem.com. [Link]

-

Synthesis of Pyridazinedione Derivatives Starting from Anhydrides of 2,3-Pyridine- and 2,3-Quinolinedicarboxylic Acids. Russian Journal of Organic Chemistry. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. [Link]

-

PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

ChemInform Abstract: Synthesis of Pyridazinedione Derivatives Starting from Anhydrides of 2,3-Pyridine- and 2,3-Quinolinedicarboxylic Acids. ResearchGate. [Link]

-

The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society. [Link]

-

Synthesis of phenylmaleic anhydride. PrepChem.com. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

-

Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic. Stanford University. [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

reaction of substituted hydrazine with maleic anhydride. Brainly.in. [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

-

The Reactions of Maleic Anhydride with Hydrazine Hydrate. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. Phenylmaleic Anhydride | 36122-35-7 | TCI Deutschland GmbH [tcichemicals.com]

- 4. Phenylmaleic anhydride CAS#: 36122-35-7 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. datapdf.com [datapdf.com]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenylpyridazine-3,6-diol

Introduction

4-Phenylpyridazine-3,6-diol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, imparts unique electronic and conformational properties. The presence of hydroxyl and phenyl substituents further functionalizes the molecule, opening avenues for diverse chemical modifications and applications. Accurate structural elucidation and characterization are paramount for understanding its reactivity, biological activity, and potential as a building block in drug discovery and polymer chemistry.[1] This guide provides a comprehensive overview of the spectroscopic techniques—¹H NMR, ¹³C NMR, and IR spectroscopy—used to characterize this compound, offering insights into experimental design, data interpretation, and the underlying chemical principles.

A critical aspect of this compound's chemistry is its potential for tautomerism. The molecule can exist in equilibrium between the diol form and its keto-enol or diketo tautomers. Spectroscopic analysis, particularly in different solvents, is crucial for understanding this dynamic behavior.

Molecular Structure and Tautomerism

The structural framework of this compound is foundational to interpreting its spectroscopic data. The interplay between the aromatic phenyl ring and the heterocyclic pyridazine ring, along with the acidic hydroxyl protons, dictates the electronic environment of each atom.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons like those in hydroxyl groups. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Data Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the pyridazine ring proton, and the hydroxyl protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Phenyl-H | 7.31–8.23 | Multiplet (m) | 5H | The exact splitting pattern depends on the rotational freedom of the phenyl ring. |

| Pyridazine-H | ~6.64 | Singlet (s) | 1H | The chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. |

| Hydroxyl (-OH) | 2.86 | Broad Singlet (br s) | 2H | The broadness is due to chemical exchange. The chemical shift is highly dependent on concentration and temperature. |

Table 1: Expected ¹H NMR Spectral Data for this compound in DMSO-d₆.[2][3]

The aromatic protons of the phenyl group typically appear in the range of 7.31–8.23 ppm.[2][3] The specific chemical shifts and coupling patterns can provide information about the electronic effects of the pyridazine ring on the phenyl substituent. The lone proton on the pyridazine ring is expected to be a singlet due to the absence of adjacent protons. The hydroxyl protons give rise to a broad singlet at approximately 2.86 ppm, which is exchangeable with D₂O.[2][3]

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer used for ¹H NMR.

-

Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended.

-

Spectral Width (sw): A spectral width of 200-250 ppm is standard.

-

Data Interpretation

The ¹³C NMR spectrum will show distinct signals for the carbons in the phenyl and pyridazine rings.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Phenyl Carbons | 115.5–153.8 | The chemical shifts of the individual phenyl carbons will vary based on their position relative to the pyridazine ring. |

| Pyridazine C=C | ~130-150 | The exact chemical shifts are influenced by the substituents. |

| Pyridazine C-O | 163.5, 164.0 | These carbons are significantly deshielded due to the attached electronegative oxygen and nitrogen atoms. These may also be described as imide/ketone carbons. |

Table 2: Expected ¹³C NMR Spectral Data for this compound in DMSO-d₆.[2][3]

The carbons attached to the hydroxyl groups in the pyridazine ring are expected to be the most downfield-shifted non-aromatic carbons, appearing around 163.5 and 164.0 ppm, indicative of their imide or ketone-like character.[2][3] The aromatic carbons of the phenyl and pyridazine rings will resonate in the 115.5–153.8 ppm region.[2][3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is a simpler method that requires placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added.

-

Data Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H (in tautomeric forms), C=O (in tautomeric forms), C=N, and C=C functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3305 | Strong, Broad | Indicative of hydrogen-bonded hydroxyl groups. |

| N-H stretch | ~3100-3300 | Medium, Broad | May be present if the molecule exists in an amide-like tautomeric form. |

| Aromatic C-H stretch | ~3000-3100 | Medium | |

| C=O stretch | 1715 | Strong | Indicative of an imide or ketone group in a tautomeric form. |

| C=N, C=C stretch | ~1500-1600 | Medium-Strong | Aromatic and pyridazine ring stretching vibrations. |

| N-H bend | 1386 | Medium | Associated with the imide-related vibrations. |

| C-O stretch | ~1200-1300 | Strong | |

| Out-of-plane C-H bend | 717 | Strong | Characteristic of aromatic ring substitution patterns. |

Table 3: Expected IR Absorption Bands for this compound.[2]

A strong and broad absorption band around 3305 cm⁻¹ is characteristic of the O-H stretching vibration, confirming the presence of hydroxyl groups.[2] The presence of a strong band at 1715 cm⁻¹ suggests the existence of a C=O group, indicating that the molecule may exist, at least partially, in a tautomeric form with imide or ketone character.[2] Vibrations related to the pyridazine ring, including C=N and C=C stretching, are expected in the 1500-1600 cm⁻¹ region.

Caption: Logical flow of spectroscopic data to structural elucidation.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H NMR confirms the proton environments and their relative numbers, ¹³C NMR elucidates the carbon framework, and IR spectroscopy identifies the key functional groups. The data strongly support the proposed structure and also provide evidence for the existence of tautomeric forms in the solid state and in solution. This detailed spectroscopic guide serves as a valuable resource for researchers working with this important heterocyclic compound, enabling them to confidently verify its identity and purity, and to further explore its chemical and biological properties.

References

-

Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 8(12), 854–863. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Wang, L., Chen, J., Li, Y., & Zhang, Y. (2019). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 21(15), 6088–6092. [Link]

-

Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & Osman, H. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 25(21), 5038. [Link]

-

Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(1), 31–43. [Link]

-

Atasayar, T., Koyuncu, S., & Ozdemir, E. (2014). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

-

Zhang, L., & Jiao, L. (2019). ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture shown in Scheme 2 at room temperature in THF. ResearchGate. [Link]

-

Sudharani, K., Samyuktha, G., Prabhu Sandeep, P., Sailaja, P., & Kavuluri, P. (2023). Synthesis and Insilico Evaluation of 4, 6- Diphenyl Pyridine-3 (2h) - Onederivatives. Indo American Journal of Pharmaceutical Research, 13(12). [Link]

-

Lee, H.-G., Kim, M.-J., Park, S.-E., Kim, J.-J., Kim, B. R., Lee, S.-G., & Yoon, Y.-J. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809–2814. [Link]

-

Liu, Y., Li, Y., & Zhang, Y. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Green Chemistry, 15(10), 2795–2803. [Link]

-

3,6-bis(methylsulfanyl)-4-phenylpyridazine. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Pyridazine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

3-Phenyl-6-p-tolylpyridazine. (n.d.). SpectraBase. Retrieved from [Link]

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][4]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][4]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o590–o594. [Link]

-

3-Methylpyridazine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][1][2]oxazepin-3(2 H)-one (thione). (2009). ResearchGate. [Link]

-

Nikolova, P., Shivachev, B., & Stoyanov, N. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 54. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Soliman, S. M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). [Link]

-

Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Soliman, S. M. (2023). The possible tautomeric forms of the 3-Phenyl-2,4-Pentanedione at equilibrium. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylpyridazine-3,6-diol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Phenylpyridazine-3,6-diol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, tautomerism, spectroscopic characteristics, reactivity, and potential applications. The guide synthesizes theoretical knowledge with practical experimental considerations to serve as a valuable resource for the scientific community.

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in heterocyclic chemistry. Its derivatives, particularly pyridazinones, exhibit a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and cardiovascular effects[1]. This compound, with its strategic phenyl substitution, represents a key intermediate for the synthesis of a diverse array of functionalized molecules. Understanding its fundamental physicochemical properties is paramount for its effective utilization in novel drug design and material science applications. This guide aims to provide a detailed exposition of these properties, grounded in established scientific principles and experimental data.

Synthesis and Tautomerism: The Dual Nature of this compound

The construction of the this compound scaffold is typically achieved through the cyclization of appropriate precursors. A common and effective method involves the condensation of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine[2]. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyridazinedione ring.

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the diol and the dione forms. For hydroxy-substituted pyridazines, the keto (dione) form is generally the more stable tautomer[2]. This equilibrium is a critical determinant of the molecule's reactivity and spectroscopic properties.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties: A Quantitative Overview

Precise quantitative data for this compound is not extensively reported in the literature. However, by examining closely related structures, we can infer its likely physicochemical characteristics. The following table summarizes the available data for the parent compound and provides context from related molecules.

| Property | Value/Information | Source/Comment |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| CAS Number | 41373-90-4 | [2] |

| Melting Point | Not explicitly reported. Related pyridazinone derivatives exhibit a wide range of melting points, often above 200 °C. | Inferred from related compounds. |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. A related compound, 6-phenyl-pyridazin-3(2H)-one, is weakly soluble in water and freely soluble in DMSO[3][4]. | Inferred from structural analogs. |

| pKa | Not explicitly reported. The presence of the diol/dione functionality suggests acidic protons. |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. For a synthesized sample of this compound in deuterated DMSO-d₆, the following spectral data have been reported[2]:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 2.86 | Singlet | -OH protons |

| 7.31 - 8.23 | Multiplet | Aromatic protons | |

| ¹³C | Data not explicitly provided in the search results |

The broad chemical shift range for the aromatic protons suggests a complex electronic environment influenced by the pyridazinedione ring.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. A typical IR spectrum of this compound exhibits the following characteristic absorption bands[2]:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3305 | Strong, Broad | O-H stretching (in the diol tautomer or from intermolecular hydrogen bonding) |

| 1715 | Strong | C=O stretching (imide-related, in the dione tautomer) |

| 1386 | Medium | Imide-related vibrations |

| 717 | Medium | Imide-related vibrations |

The presence of both a broad -OH stretch and a strong C=O stretch is consistent with the tautomeric equilibrium in the solid state.

Mass Spectrometry

Reactivity and Potential Applications: A Versatile Chemical Scaffold

The reactivity of this compound is largely dictated by the pyridazinedione ring and the phenyl substituent. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, although the hydroxyl groups are poor leaving groups. Derivatives, such as the corresponding dichloro analogues, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions[2].

The pyridazinedione scaffold has gained significant attention for its application in bioconjugation chemistry. Specifically, pyridazinediones have been demonstrated as tunable and reversible covalent modifiers of cysteine residues in peptides and proteins[5][6]. The electrophilicity of the pyridazinedione, which can be modulated by substituents, correlates with the rates of Michael addition and retro-Michael deconjugation reactions with thiols[5][6]. The presence of an aryl group, such as the phenyl group in this compound, has been shown to increase the reactivity of the pyridazinedione system[6].

Furthermore, various phenyl-substituted pyridazinone derivatives have been investigated for a range of pharmacological activities, including:

-

Analgesic and Anti-inflammatory Activity: 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have shown potent analgesic activity[1].

-

Anticonvulsant and Antitubercular Activity: Certain 6-aryl-pyridazinone derivatives have demonstrated significant anticonvulsant and antitubercular properties[7][8].

-

Cardiovascular Effects: Some pyridazinone derivatives exhibit vasorelaxant and antihypertensive activity[9].

Caption: Reactivity and application pathways of this compound.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyridazine

This protocol provides a general method for the synthesis of a phenyl-substituted pyridazine, adapted from procedures for related compounds[10][11].

Objective: To synthesize a phenyl-substituted pyridazine via condensation of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine.

Materials:

-

Phenyl-substituted 1,4-dicarbonyl compound (1.0 eq)

-

Hydrazine hydrate (excess)

-

Methanol

-

Dichloromethane

-

Water

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the phenyl-substituted 1,4-dicarbonyl compound (1.0 eq) in 50 mL of methanol.

-

Rationale: Methanol is a suitable polar solvent to dissolve the starting material and facilitate the reaction with the polar hydrazine hydrate.

-

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 1 mL for a ~1 mmol scale reaction).

-

Rationale: Using an excess of hydrazine ensures the complete conversion of the dicarbonyl starting material.

-

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Rationale: The reaction is typically slow at room temperature, requiring an extended period to go to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended to track the disappearance of the starting material.

-

-

Work-up: After 24 hours, add 50 mL of water to the reaction mixture. A precipitate of the product may form.

-

Rationale: The addition of water decreases the solubility of the organic product, often leading to its precipitation.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

-

Rationale: Dichloromethane is an organic solvent immiscible with water that will dissolve the desired product, allowing for its separation from the aqueous phase. Multiple extractions ensure efficient recovery of the product.

-

-

Drying and Concentration: Collect the organic layers and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to obtain the crude product.

-

Rationale: Anhydrous magnesium sulfate removes any residual water from the organic phase. The rotary evaporator efficiently removes the volatile dichloromethane to yield the non-volatile product.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential, stemming from its versatile chemical nature and the biological activities associated with its derivatives. While a complete physicochemical profile is still emerging, this guide provides a solid foundation for researchers working with this compound. The interplay of its tautomeric forms, its reactivity, and its spectroscopic signatures are key to understanding and exploiting its properties for the development of new therapeutics and functional materials. Further research to elucidate its precise physical constants and explore its reactivity in greater detail is warranted and will undoubtedly open new avenues for its application.

References

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Sotelo, E., Fraiz, N., Yáñez, M., Terrades, V., Laguna, R., Cano, E., & Raviña, E. (2002). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. Bioorganic & medicinal chemistry, 10(9), 2873–2882. [Link]

-

Studies on new substituted pyridazinones: Synthesis and biological evaluation. (2010). Journal of the Indian Chemical Society, 87(9), 1157-1162. [Link]

-

Rochet, L. N. C., Bahou, C., Wojciechowski, J. P., Koutsopetras, I., Britton, P., Spears, R. J., ... & Chudasama, V. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science, 14(46), 13075-13084. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Aleem, A. A., & George, R. F. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC medicinal chemistry. [Link]

-

Rochet, L. N. C., Bahou, C., Wojciechowski, J. P., Koutsopetras, I., Britton, P., Spears, R. J., ... & Chudasama, V. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. National Institutes of Health. [Link]

-

Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

-

Siddiqui, A. A., & Islam, M. (2010). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 46(4), 755-761. [Link]

-

Pyridazines. Part III. Reaction of di- and tri-chlorodialkylaminopyridazines with nucleophiles. (1977). Journal of the Chemical Society, Perkin Transactions 1, 621-624. [Link]

-

4-Phenylpyridine. PubChem. [Link]

-

Lee, H.-G., Kim, M.-J., Park, S.-E., Kim, J.-J., Lee, S.-G., & Yoon, Y.-J. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809-2814. [Link]

-

Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

3,6-bis(methylsulfanyl)-4-phenylpyridazine. ChemSynthesis. [Link]

-

Zhang, Y., Wang, Y., Wang, Y., Li, Y., & Xu, K. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature communications, 13(1), 1-9. [Link]

-

Al-Ghorbani, M., Chebude, Y., Yalcin, I., & Ertürk, F. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (2016). International Journal of Research Culture Society, 1(8), 245-249. [Link]

-

Shakeel, F., Haq, N., Alshehri, S., & Alanazi, F. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3 (2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. [Link]

-

Shakeel, F., Haq, N., Alshehri, S., & Alanazi, F. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3 (2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

-

El-Gohary, N. S., Shaaban, M. R., & El-Sayed, N. N. (2021). 2-Methyl-6-(4-aminophenyl)-4, 5-dihydro-3 (2H)-pyridazinone Synthon for Some New Annelated 1, 2, 3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(16), 4991. [Link]

-

Shakeel, F., Haq, N., Alshehri, S., & Alanazi, F. K. (2019). Solubility and thermodynamics of 6-phenyl-4, 5-dihydropyridazin-3 (2H)-one in various neat solvents at different temperatures. ResearchGate. [Link]

-

Vitnik, V. D., Vitnik, Ž. J., & Juranic, I. O. (2014). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 42-53. [Link]

-

Corona, P., Cárdenas, J., & Pérez, R. (2004). NMR study of 1, 4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Chilean Chemical Society, 49(2), 143-149. [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. B. A. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1, 2, 4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7609. [Link]

-

Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (2021). Molecules, 26(16), 4991. [Link]

-

Al-Warhi, T. I., Al-Shaalan, N. H., El-Gazzar, A. R. B. A., & Al-Obaid, A. M. (2020). 4-Methyl/Phenyl-1, 2, 5, 6-tetraazafluoranthen-3 (2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 25(22), 5304. [Link]

-

Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

-

PYRIDAZINE-3,6-DIOL. Matrix Fine Chemicals. [Link]

-

FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (2013). ResearchGate. [Link]

-

Pyridafol. PubChem. [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Potential Biological Activities of Novel 4-Phenylpyridazine-3,6-diol Derivatives

Abstract

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of novel 4-Phenylpyridazine-3,6-diol derivatives, a class of compounds with significant therapeutic potential. We will detail the rationale and methodologies for investigating their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework of robust, validated protocols and mechanistic insights to guide the preclinical evaluation of these promising compounds. We will delve into key signaling pathways, such as PI3K/Akt, MAPK, and NF-κB, that are likely modulated by these derivatives, and provide comprehensive, step-by-step experimental designs to rigorously assess their biological potential.

Introduction: The Promise of the Pyridazine Core

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of new therapeutic agents.[3] Its derivatives are known to exhibit a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[2][4][5][6] The unique electronic properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, allow for diverse interactions with biological targets.

The focus of this guide, the this compound scaffold, introduces a key phenyl substitution and two hydroxyl groups. The phenyl ring offers a site for further functionalization to modulate lipophilicity and target engagement, while the 3,6-diol moiety (which can exist in tautomeric equilibrium with a pyridazinone form) presents opportunities for critical hydrogen bonding interactions within enzyme active sites or with protein receptors. This guide outlines a systematic approach to synthesize and evaluate the biological potential of novel derivatives based on this core structure.

Part 1: Synthesis of this compound Derivatives

A foundational step in exploring the biological activities of novel compounds is a robust and versatile synthetic strategy. The classical approach to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine. For the synthesis of the this compound core, a common and effective method involves the reaction of a phenyl-substituted maleic anhydride or a related precursor with hydrazine hydrate.

Experimental Protocol: Synthesis via Hydrazine Condensation

This protocol describes a general, two-step method for synthesizing N-substituted maleimides, which can be adapted for the synthesis of the pyridazine core. The initial step involves the formation of a maleanilic acid from maleic anhydride and an aniline, which is then cyclized. A subsequent reaction with hydrazine would yield the desired pyridazine ring.

Step 1: Synthesis of Maleanilic Acid Intermediate [7]

-

Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether at room temperature.

-

Slowly add a solution of a substituted aniline (1.0 eq) to the maleic anhydride solution with stirring. The reaction is often exothermic.

-

Continue stirring at room temperature for 1-2 hours. The maleanilic acid derivative typically precipitates from the solution.

-

Collect the precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclization and Reaction with Hydrazine

-

Suspend the dried maleanilic acid (1.0 eq) in a high-boiling point solvent like acetic acid.

-

Add hydrazine hydrate (1.2 eq) to the suspension.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with water until neutral, and dry.

-

Purify the crude this compound derivative by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: This condensation reaction is a highly reliable method for forming the six-membered pyridazine ring. The use of a 1,4-dicarbonyl equivalent (the maleic anhydride derivative) and hydrazine provides a direct and efficient pathway to the core heterocyclic structure.

Part 2: Evaluation of Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents, targeting various aspects of cancer cell biology, including cell proliferation and survival signaling pathways.[1][3] A primary screening of novel this compound derivatives for anticancer activity is essential.

Rationale for Investigation

Many pyridazine-containing compounds exert their anticancer effects by inhibiting key protein kinases involved in cell growth and proliferation, such as those in the PI3K/Akt and MAPK signaling pathways.[7][8] These pathways are frequently dysregulated in human cancers, making them prime targets for therapeutic intervention.[9][10] An initial assessment of cytotoxicity against a panel of cancer cell lines is a critical first step.

Experimental Workflow: Anticancer Screening

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Hypothetical Data: Anticancer Activity

| Compound ID | Phenyl Substitution | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HCT116 (µM) |

| PPD-01 | 4-H | 15.2 | 22.5 | 18.9 |

| PPD-02 | 4-Cl | 2.1 | 4.8 | 3.5 |

| PPD-03 | 4-OCH₃ | 8.9 | 12.1 | 10.4 |

| PPD-04 | 4-NO₂ | 1.5 | 3.2 | 2.8 |

| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 |

Part 3: Assessment of Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Pyridazinone derivatives have been reported as potent anti-inflammatory agents, often with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). [4]

Rationale for Investigation

The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB pathway. This pathway controls the expression of numerous inflammatory mediators, including cytokines and chemokines. Evaluating the ability of novel this compound derivatives to suppress inflammatory responses in both in vitro and in vivo models is a crucial step.

Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (receiving different doses of the pyridazine derivatives). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Self-Validation: This model is self-validating through the inclusion of a positive control like Indomethacin. A significant reduction in paw edema by the standard drug confirms the validity of the experimental setup. The dose-dependent response of the test compounds provides further evidence of their specific anti-inflammatory effect.

Potential Signaling Pathway: NF-κB

The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates the inhibitory IκBα protein, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Caption: Workflow for antimicrobial MIC and MBC determination.

Hypothetical Data: Antimicrobial Activity

| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| PPD-01 | 64 | >128 | 128 |

| PPD-02 | 8 | 32 | 16 |

| PPD-03 | 32 | 128 | 64 |

| PPD-04 | 4 | 16 | 8 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Part 5: Investigation of Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in aging and various diseases. Pyridazine derivatives have been shown to possess antioxidant capabilities, likely by scavenging free radicals.

[5]#### Protocol: DPPH Free Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen the antioxidant activity of compounds. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant that can donate a hydrogen atom.

-

Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds or standard to the wells.

-

Initiate Reaction: Add 100 µL of the DPPH solution to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the EC₅₀ (Efficient Concentration) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Hypothetical Data: Antioxidant Activity

| Compound ID | DPPH Scavenging EC₅₀ (µM) |

| PPD-01 | 95.4 |

| PPD-02 | 45.2 |

| PPD-03 | 28.7 |

| PPD-04 | 52.1 |

| Ascorbic Acid | 18.5 |

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial preclinical evaluation of novel this compound derivatives. The outlined protocols for assessing anticancer, anti-inflammatory, antimicrobial, and antioxidant activities are based on established, validated methodologies that provide reliable and reproducible data. The exploration of underlying mechanisms through an analysis of key signaling pathways like PI3K/Akt and NF-κB is critical for understanding the structure-activity relationships and for guiding further optimization.

Lead compounds identified through this screening cascade should be subjected to more advanced secondary assays. For anticancer agents, this includes apoptosis assays, cell cycle analysis, and in vivo xenograft models. For anti-inflammatory candidates, measuring specific cytokine levels (e.g., TNF-α, IL-6) and utilizing chronic inflammation models is recommended. The this compound scaffold represents a promising starting point for the development of new therapeutics, and a systematic evaluation as described herein is the critical next step in unlocking its full potential.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. [Link]

-

Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2020). European Journal of Pharmacology. [Link]

-

PI3K/Akt signalling pathway and cancer. (2004). Cancer Treatment Reviews. [Link]

-

Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). European Journal of Medicinal Chemistry. [Link]

-

NF-κB signaling in inflammation. (2012). Cell. [Link]

-

The MAPK signaling cascade. (1998). Recent Progress in Hormone Research. [Link]

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2018). Current Drug Discovery Technologies. [Link]

-

Screening and evaluation of antioxidant activity of some pyridazine derivatives. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]

-

Signal Transduction Pathways: MAP Kinases. (n.d.). The Medical Biochemistry Page. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Research Journal of Pharmacy and Technology. [Link]

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). Cancers. [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

-

MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. (n.d.). Assay Genie. [Link]

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (2016). Frontiers in Neuroanatomy. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2021). Frontiers in Oncology. [Link]

-

Video: MAPK Signaling Cascades. (2023). JoVE. [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Experimental Therapeutics & Oncology. [Link]

-

Genesis and development of DPPH method of antioxidant assay. (2011). Journal of Food Science and Technology. [Link]

-

MAPK signaling pathway. (n.d.). Cusabio. [Link]

-

Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2017). SlideShare. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar. [Link]

-

Anti-inflammatory activity of pyridazinones: A review. (2022). Archiv der Pharmazie. [Link]

-

Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn. [Link]

-

The Nuclear Factor NF-kB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology. [Link]

-

Screening and evaluation of antioxidant activity of some pyridazine derivatives. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2020). Semantic Scholar. [Link]

-

Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). ResearchGate. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Medicinal Chemistry. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. (n.d.). ResearchGate. [Link]

-

How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. (2022). Materials. [Link]

-

DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

-

Antioxidative activity analyses of some pyridazine derivatives using computational methods. (2021). ResearchGate. [Link]

-

Anti‐inflammatory activity of pyridazinones: A review. (2022). ResearchGate. [Link]

-

Evaluation of Antimicrobial Efficacy. (2024). iFyber. [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

-

NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. [Link]

-

Testing the Effectiveness of Antimicrobials. (n.d.). Lumen Learning. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). Bioorganic Chemistry. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Publishing. [Link]

-

Antioxidative activity analyses of some pyridazine derivatives using computational methods. (2021). Üsküdar University. [Link]

-

Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. (2017). ResearchGate. [Link]

Sources

- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Pyridazine synthesis [organic-chemistry.org]

- 7. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

An In-depth Technical Guide to the Anticancer Properties of the 4-Phenylpyridazine-3,6-diol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged scaffolds." The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is one such structure, demonstrating a vast range of pharmacological activities, including anticancer effects.[1][2][3] Its unique electronic properties and capacity for hydrogen bonding make it an ideal foundation for designing targeted therapeutic agents.[1][4]

This guide focuses on the 4-Phenylpyridazine-3,6-diol core. While direct research on this specific molecule is nascent, its derivatives have emerged as a promising class of compounds with significant anticancer potential. We will explore the therapeutic promise of this scaffold by deconstructing the mechanisms of action of its derivatives, outlining the rigorous methodologies for their evaluation, and providing insights into their structure-activity relationships. This document serves as a technical resource for professionals seeking to understand and leverage the this compound framework in the development of next-generation oncology therapeutics.

The this compound Core: Chemical and Structural Rationale

The therapeutic potential of the this compound scaffold is rooted in its distinct chemical architecture. The electron-deficient nature of the pyridazine ring, combined with the presence of modifiable phenyl and diol groups, provides a versatile template for drug design.[4][5]

A crucial characteristic of this molecule is its existence in a tautomeric equilibrium. The diol form can readily convert to its more stable keto form, 4-phenyl-1,2-dihydropyridazine-3,6-dione. This keto-enol tautomerism is fundamental to its reactivity and its ability to interact with biological targets, influencing its binding properties within enzyme active sites.[5]

The synthesis of the pyridazine core typically involves the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives.[5] This foundational reaction allows for the introduction of various substituents, enabling the creation of diverse chemical libraries for screening and optimization.

Mechanisms of Anticancer Action: Targeting Key Oncogenic Pathways

Derivatives of the this compound scaffold exert their anticancer effects through the modulation of several critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Inhibition of Angiogenesis via VEGFR-2 Blockade

A primary mechanism identified for many pyridazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade promoting angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By blocking the ATP-binding site of VEGFR-2, these compounds prevent its phosphorylation and downstream signaling, effectively starving the tumor and inhibiting its growth.[8][9]

Several studies have demonstrated potent VEGFR-2 inhibitory activity with pyridazine compounds, leading to significant cytotoxic effects against various cancer cell lines, such as colon (HCT-116) and breast (MCF-7) cancer.[7][8]

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

Induction of Apoptosis and Cell Cycle Arrest

Beyond angiogenesis, pyridazine derivatives have been shown to directly impact the cancer cell life cycle. They can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing uncontrolled proliferation.[10][11]

-

Apoptosis: Treatment with these compounds often leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the activation of caspases, the executioner enzymes of apoptosis.[4]

-

Cell Cycle Arrest: Flow cytometry analyses have revealed that certain derivatives can halt cancer cells in the G0/G1 or S-phase of the cell cycle, effectively stopping their division.[10][11]

Modulation of Other Kinase Pathways

The versatility of the pyridazine scaffold allows its derivatives to target other kinases implicated in cancer progression. Studies have reported inhibitory activity against:

-

JNK1 (c-Jun N-terminal kinase-1): A key player in the MAPK signaling pathway involved in stress responses and cell survival.[12]

-

CDK2 (Cyclin-dependent kinase 2): Essential for cell cycle progression.[13]

-

PARP-1 (Poly (ADP-ribose) polymerase-1): An enzyme involved in DNA repair, whose inhibition can be lethal to cancer cells with specific DNA repair defects.[4]

Caption: Multi-target mechanisms of action for pyridazine-based anticancer agents.

A Framework for Preclinical Evaluation

A rigorous, multi-step process is required to validate the anticancer potential of novel this compound derivatives. This involves a combination of in vitro and in vivo assays designed to assess cytotoxicity, target engagement, and overall efficacy.

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

Part 1: In Vitro Assessment

The initial phase of testing is performed on human cancer cell lines to determine a compound's potency and mechanism of action.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is a standard for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.[14][15]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the control. The half-maximal inhibitory concentration (IC50) is determined by plotting viability against compound concentration.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol determines the phase of the cell cycle in which the compound induces arrest.[11]

-

Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

-

Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Part 2: In Vivo Efficacy

Promising candidates from in vitro studies are advanced to in vivo testing using animal models to evaluate their antitumor activity in a complex biological system.[16]

Protocol 3: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

This is a commonly used transplantable tumor model in mice to assess the in vivo antitumor efficacy of new compounds.[8][12]

-

Animal Acclimatization: House female Swiss albino mice under standard laboratory conditions for one week.

-

Tumor Induction: Inject EAC cells (e.g., 2.5x10⁶ cells) subcutaneously into the right thigh of each mouse.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at predetermined doses for a specified period (e.g., 10-14 days). The control group receives the vehicle. A positive control group may be treated with a standard drug like Doxorubicin.

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight. The percentage of tumor growth inhibition is calculated relative to the control group.

Structure-Activity Relationship (SAR) Data

SAR studies are crucial for optimizing the lead compound. By systematically modifying the this compound scaffold, researchers can identify which chemical features are essential for potent anticancer activity.[2][5]

| Modification Position | Substituent Type | Observed Impact on Anticancer Activity | Reference Cell Lines |

| Phenyl Ring (Position 4) | Electron-withdrawing groups (e.g., -Cl, -F) | Often enhances potency, potentially by improving target binding affinity. | MDA-MB-231, T-47D |

| Phenyl Ring (Position 4) | Electron-donating groups (e.g., -OCH₃) | Variable effects; activity is highly dependent on the specific target and cell line. | HCT-116, MCF-7 |

| Pyridazine Ring (N-substitution) | Bulky aromatic groups | Can increase activity, possibly by establishing additional hydrophobic interactions in the binding pocket. | Various |

| Diol/Dione (Positions 3,6) | Conversion to other functional groups (e.g., amides, hydrazones) | Forms the basis of many potent derivatives, significantly altering target specificity and potency. | NCI-60 Panel |

Note: This table is a generalized summary based on trends observed in the literature for pyridazine derivatives. Specific outcomes can vary.[12][13]

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the discovery of novel anticancer agents. Its derivatives have demonstrated the ability to potently inhibit key oncogenic pathways, particularly those driven by kinases like VEGFR-2, leading to the suppression of tumor growth, induction of apoptosis, and cell cycle arrest. The synthetic tractability of the pyridazine core allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity through rigorous SAR studies.

Future research should focus on:

-

Synthesis and Evaluation of the Parent Compound: Directly assessing the biological activity of this compound to establish a baseline for its derivatives.

-

Exploration of Novel Derivatives: Designing and synthesizing new compounds with diverse substitutions to expand the chemical space and identify candidates with improved efficacy and drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of lead pyridazine derivatives with existing chemotherapeutic agents or immunotherapies to overcome drug resistance.

-

Advanced In Vivo Models: Utilizing patient-derived xenograft (PDX) models to evaluate efficacy in a more clinically relevant setting.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock its full potential and develop innovative, targeted therapies to improve outcomes for cancer patients.

References

-

Title: Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Source: PubMed Central. URL: [Link]

-

Title: Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram. Source: ResearchGate. URL: [Link]

-

Title: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Source: ResearchGate. URL: [Link]

-

Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Source: PubMed. URL: [Link]

-

Title: Pyridazine and its derivatives. Source: Slideshare. URL: [Link]

-

Title: Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Source: PubMed. URL: [Link]

-

Title: Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Source: Taylor & Francis Online. URL: [Link]

-

Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Source: MDPI. URL: [Link]

-

Title: In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Source: Scholars Research Library. URL: [Link]

-

Title: Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Source: MDPI. URL: [Link]

-

Title: Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Source: MDPI. URL: [Link]

-

Title: Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Source: PubMed Central. URL: [Link]

-

Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Source: PMC - NIH. URL: [Link]

-

Title: Synthesis of Novel Pyrido[4,3-e][1][6][16]triazino[3,2-c][1][6][16]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Source: MDPI. URL: [Link]

-

Title: Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Source: PubMed Central. URL: [Link]

-

Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Source: PMC - NIH. URL: [Link]

-

Title: In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Source: MDPI. URL: [Link]

-

Title: Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Source: MDPI. URL: [Link]

-